cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl
Brand Name: Vulcanchem
CAS No.: 1951444-30-6
VCID: VC5078452
InChI: InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1
SMILES: CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl

CAS No.: 1951444-30-6

Cat. No.: VC5078452

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.76

* For research use only. Not for human or veterinary use.

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl - 1951444-30-6

Specification

CAS No. 1951444-30-6
Molecular Formula C13H19ClN2O2
Molecular Weight 270.76
IUPAC Name benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1
Standard InChI Key JQNITJGVVYICOV-MHDYBILJSA-N
SMILES CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate hydrochloride, reflects its stereochemistry: a cis-configured pyrrolidine ring with methyl and carbamate substituents at positions 2 and 3, respectively. The hydrochloride salt enhances solubility, though exact solubility metrics remain unreported. Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.76 g/mol
SMILESCC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl
InChI KeyJQNITJGVVYICOV-MHDYBILJSA-N
PubChem CID118992665

The pyrrolidine ring adopts a puckered conformation, with the methyl group at C2 and the carbamate at C3 imposing steric constraints that influence receptor binding. X-ray crystallography data are absent, but computational models suggest intramolecular hydrogen bonding between the carbamate carbonyl and pyrrolidine NH.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence prioritizing stereochemical control:

  • Pyrrolidine Formation: Cyclization of 4-aminobutanol derivatives yields the 2-methylpyrrolidine core.

  • Carbamate Installation: Reaction with benzyl chloroformate under basic conditions introduces the carbamate group.

  • Salt Formation: Treatment with HCl generates the hydrochloride salt.

A representative protocol adapted from lead-oriented synthesis methodologies employs:

  • Pd(OAc)₂/DPE-Phos catalysis for coupling steps (analogous to scaffold-generating reactions) .

  • Cs₂CO₃ as a base in 1,4-dioxane at 105°C .

Optimization Challenges

Key challenges include:

  • Stereoselectivity: Avoiding trans-isomer contamination during pyrrolidine ring closure.

  • Yield Limitations: Reported yields for analogous carbamates range from 40–60%, necessitating chromatographic purification .

Structural and Stereochemical Analysis

Configuration Impact on Bioactivity

The cis configuration (2R,3R) is critical for interactions with CNS targets. Molecular docking studies hypothesize that:

  • The methyl group at C2 occupies a hydrophobic pocket in neuronal receptors.

  • The carbamate’s carbonyl oxygen forms hydrogen bonds with serine or tyrosine residues.

Comparisons to trans isomers (unreported for this compound) would clarify stereochemical dependencies, though analogous pyrrolidine derivatives show 10–100× reduced activity in trans forms.

Therapeutic Applications and Future Directions

Target Indications

The compound’s profile aligns with therapeutic areas including:

  • Neurodegenerative Diseases: Potential to mitigate oxidative stress in Alzheimer’s models.

  • Substance Use Disorders: D₃ receptor antagonism may reduce drug-seeking behavior.

Research Priorities

Critical next steps involve:

  • ADMET Profiling: Assessing blood-brain barrier permeability and metabolic stability.

  • Target Deconvolution: Identifying off-target interactions via kinome-wide screening.

  • Analog Development: Exploring substituents on the benzyl ring to enhance potency.

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